![molecular formula C27H27F2N3O3 B12643286 Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine, 2’-(2,2-dimethylpropoxy)-4’-fluoro-7’-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)- is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine involves multiple steps, typically starting with the preparation of the oxazepine and xanthene moieties. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. Common reagents used in the synthesis include fluorinated pyridines and dimethylpropoxy groups, which are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its xanthene moiety, which can emit light upon excitation. This property makes it useful for imaging and diagnostic applications .
Medicine
In medicine, Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets suggests it could be developed into drugs for treating various diseases .
Industry
Industrially, this compound is explored for its use in developing new materials with unique properties, such as enhanced stability or specific reactivity. It may also be used in the production of dyes and pigments due to its vibrant color .
Mechanism of Action
The mechanism of action of Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one
- Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one, 2-[2-[(2-aminoethyl)amino]ethyl]-3’,6’-bis(diethylamino)-
Uniqueness
Spiro[1,4-oxazepine-3(2H),9’-[9H]xanthen]-5-amine stands out due to its specific combination of functional groups and spiro structure, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring high specificity and stability .
Properties
Molecular Formula |
C27H27F2N3O3 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(3S)-2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoropyridin-3-yl)spiro[6,7-dihydro-2H-1,4-oxazepine-3,9'-xanthene]-5-amine |
InChI |
InChI=1S/C27H27F2N3O3/c1-26(2,3)14-34-17-12-20-24(21(28)13-17)35-22-7-6-16(18-5-4-9-31-25(18)29)11-19(22)27(20)15-33-10-8-23(30)32-27/h4-7,9,11-13H,8,10,14-15H2,1-3H3,(H2,30,32)/t27-/m0/s1 |
InChI Key |
AFJAHDBTQQSSKB-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)(C)COC1=CC2=C(C(=C1)F)OC3=C([C@@]24COCCC(=N4)N)C=C(C=C3)C5=C(N=CC=C5)F |
Canonical SMILES |
CC(C)(C)COC1=CC2=C(C(=C1)F)OC3=C(C24COCCC(=N4)N)C=C(C=C3)C5=C(N=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


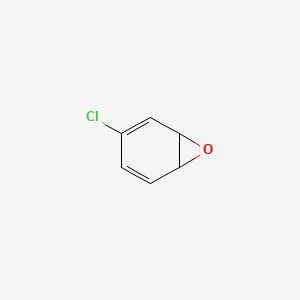
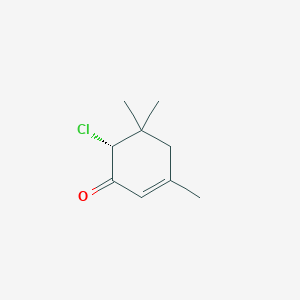
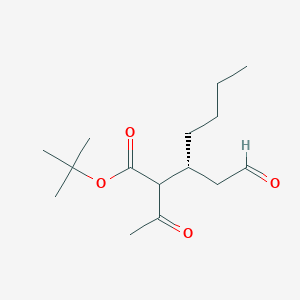
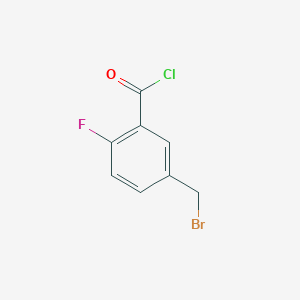
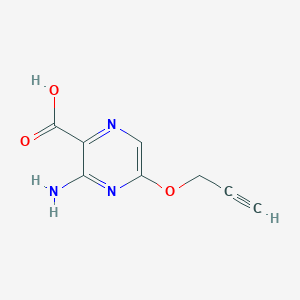


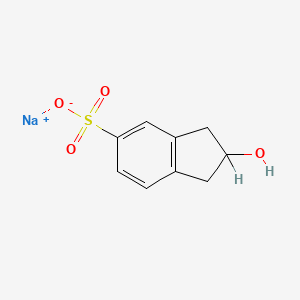

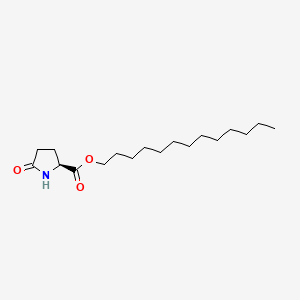
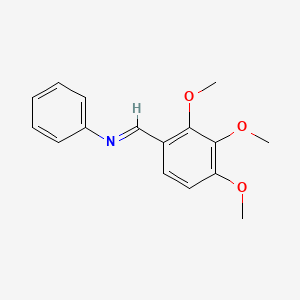
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)


